Benzo[d]isothiazol-5-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2-benzothiazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-1-2-7-5(3-6)4-8-10-7/h1-4,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSIPMSFQFTSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504261 | |
| Record name | 1,2-Benzothiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75608-07-0 | |
| Record name | 1,2-Benzothiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo D Isothiazol 5 Ol and Its Analogs
Classical and Modern Approaches to Benzo[d]isothiazole Core Synthesis
The synthesis of the benzo[d]isothiazole core structure is typically achieved by constructing the isothiazole (B42339) ring onto a pre-existing benzene (B151609) ring. arkat-usa.org Synthetic strategies are often classified based on the functionalities present on the aromatic precursor, such as those pre-loaded with nitrogen, sulfur, both, or neither. arkat-usa.org
Cyclocondensation reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or ammonia (B1221849). The condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds is a common method for synthesizing related benzothiazole (B30560) structures. mdpi.com For the benzo[d]isothiazole ring, analogous strategies involve the reaction of a suitably substituted benzene derivative with a reagent that provides the missing nitrogen and sulfur atoms in the correct orientation for cyclization. A key example is the Hantzsch-type synthesis, which, while more famous for thiazoles, has principles applicable to their benzo-fused analogs. Another relevant method involves the cyclocondensation of α-bromoketones with thioamides or thiourea (B124793) to form the thiazole (B1198619) ring, a strategy that can be adapted for benzo-fused systems. nih.gov
| Reaction Type | Starting Materials | Key Features | Reference |
| Condensation | 2-Aminobenzenethiols and Aldehydes/Nitriles | A common route, often catalyzed by acids or metals, for related benzothiazoles. mdpi.com | mdpi.com |
| Cyclocondensation | α-Bromoketone and Thiourea/Thioamide | Forms the thiazole ring; adaptable for benzo-fused analogs. nih.gov | nih.gov |
Intramolecular cyclization is a powerful method for forming the benzo[d]isothiazole ring, where a single molecule containing all the necessary atoms is induced to form the heterocyclic structure.
One of the most established methods is the Jacobsen cyclization , which involves the cyclization of thiobenzanilides. acs.orgresearchgate.net Another significant approach begins with 2-mercaptobenzamides, which undergo intramolecular N–S bond formation to yield benzo[d]isothiazol-3(2H)-ones. mdpi.com This transformation can be catalyzed by copper(I) under an oxygen atmosphere or via electrochemical methods, which offer a green alternative by using electricity as the redox agent. mdpi.com Hypervalent iodine reagents have also been employed to mediate the mild and efficient intramolecular cyclization of thioformanilides to produce 2-substituted benzothiazoles, a reaction principle applicable to isothiazole synthesis. acs.org
| Starting Material | Method | Catalyst/Reagent | Product Type | Reference |
| 2-Mercaptobenzamides | Intramolecular N-S Bond Formation | Cu(I)/O₂, CoPcS, KBr, or Electrochemical | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |
| Thioformanilides | Intramolecular Cyclization | Hypervalent Iodine Reagents (e.g., DMP) | 2-Substituted Benzothiazoles | acs.org |
| Thiobenzanilides | Jacobsen Cyclization | Potassium Ferricyanide | Substituted Benzothiazoles | researchgate.net |
Oxidative cyclization protocols form the N-S bond of the isothiazole ring through an oxidation step. A prominent example is the copper-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, which uses molecular oxygen as the sole oxidant to form benzo[d]isothiazol-3(2H)-ones in excellent yields. mdpi.com Metal-free versions of this reaction have also been developed, using catalysts like KBr under an oxygen atmosphere. mdpi.com
Another strategy involves the reaction of ortho-haloarylamidines with elemental sulfur at high temperatures, which proceeds through an oxidative N-S/C-S bond formation. arkat-usa.org Furthermore, the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole (B30445) and ketones has been described for the synthesis of fused benzoimidazothiazole systems, showcasing the utility of oxidative methods in building complex heterocyclic structures. nih.govacs.org
| Starting Materials | Method | Catalyst/Reagent | Key Feature | Reference |
| 2-Mercaptobenzamides | Intramolecular Oxidative Dehydrogenative Cyclization | Cu(I)/O₂ or KBr/O₂ | Uses O₂ as a green oxidant. mdpi.com | mdpi.com |
| Ortho-haloarylamidines and Sulfur | Oxidative N-S/C-S Bond Formation | Heat | Metal-free but requires high temperatures. arkat-usa.org | arkat-usa.org |
| 2-Aminobenzothiazole and Ketone | Aerobic Oxidative Cyclization | FeCl₃/ZnI₂ | Forms fused heterocyclic systems. nih.govacs.org | nih.govacs.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all reactants, represent a highly efficient and atom-economical approach to complex molecules. nih.gov While specific MCRs for Benzo[d]isothiazol-5-ol are not extensively detailed, the strategy is widely used for synthesizing related heterocyclic scaffolds. researchgate.netresearchgate.net For instance, an I₂/DMSO mediated three-component reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes has been developed to create complex fused thiazole derivatives. rsc.org These reactions are valued for their operational simplicity and ability to rapidly generate diverse molecular libraries. researchgate.netbohrium.com The principles of MCRs offer a promising avenue for the one-pot synthesis of functionalized benzo[d]isothiazole analogs.
Targeted Synthesis of this compound Derivatives
The synthesis of a specifically substituted derivative like this compound typically relies on one of two general strategies: cyclization of a pre-functionalized benzene ring or late-stage functionalization of the pre-formed benzo[d]isothiazole core.
Direct regioselective hydroxylation of an unsubstituted benzo[d]isothiazole ring at the C-5 position is a challenging transformation. General methods for the regioselective hydroxylation of heterocyclic compounds exist, but their application to the specific case of this compound is not widely documented in the reviewed literature. csic.es
A more common and predictable approach is to construct the benzo[d]isothiazole ring from a benzene derivative that already contains a hydroxyl group or a precursor group at the desired position. For example, a 4-methoxy-substituted 2-aminothiophenol could be used as a starting material for cyclization, followed by a final de-methylation step (e.g., with BBr₃) to unmask the 5-hydroxy group. Alternatively, a nitro group can be used as a precursor. For instance, the synthesis of 7-hydroxybenzo[d]thiazole-2(3H)-thione has been achieved starting from a 7-nitro-substituted precursor, which is reduced to an amine, converted to a diazonium salt, and then hydrolyzed to the hydroxyl group. A similar strategy starting with a 5-nitrobenzo[d]isothiazole (B1595011) would be a plausible route to this compound.
| Strategy | Description | Example Precursor Group | Reference |
| Pre-functionalized Precursor | Cyclization of a benzene ring already bearing a protected hydroxyl or precursor group at the para-position relative to the sulfur-bearing carbon. | Methoxy (B1213986) (O-CH₃), Nitro (NO₂) | |
| Late-stage Functionalization | Direct introduction of a hydroxyl group onto the pre-formed benzo[d]isothiazole core. This is synthetically challenging. | N/A | csic.es |
From 2-Aminobenzenethiol and 2-Mercaptobenzamide Derivatives
Intramolecular oxidative N-S bond formation is a prominent strategy for constructing benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamide precursors. arkat-usa.orgmdpi.com This approach involves the cyclization of the 2-mercaptobenzamide molecule, often facilitated by a catalyst. mdpi.com For instance, a copper(I)-catalyzed method utilizes an oxygen atmosphere to achieve intramolecular N-S bond formation through oxidative dehydrogenative cyclization, producing various benzo[d]isothiazol-3(2H)-ones in high yields. mdpi.com This process involves the coupling of N-H and S-H bonds. mdpi.com
Another approach involves the reaction of 2-aminobenzenethiol with various reagents. The condensation of 2-aminobenzenethiol with carbonyl or cyano-containing compounds is a widely used method for synthesizing benzothiazoles, a related class of compounds. mdpi.com This highlights the versatility of 2-aminobenzenethiol as a precursor in the synthesis of sulfur and nitrogen-containing heterocyclic compounds. mdpi.com
Green Chemistry Approaches in Benzo[d]isothiazole Synthesis
In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for benzo[d]isothiazoles, aiming for more environmentally benign and sustainable processes. mdpi.comresearchgate.netresearchgate.net
Solvent-Free Methodologies
Solvent-free synthesis offers a greener alternative by minimizing waste and avoiding the use of potentially hazardous organic solvents. thieme-connect.com One such method involves the oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel, which can be performed at room temperature or under microwave irradiation without a solvent. thieme-connect.com While not directly for this compound, this demonstrates the potential of solvent-free conditions for the synthesis of related isothiazole structures. thieme-connect.com
Electrochemical Synthesis Methods
Electrochemical methods are gaining traction as a powerful and green tool in organic synthesis. mdpi.comresearchgate.net Electricity serves as a clean redox agent, replacing conventional chemical oxidants or reductants. researchgate.net An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides has been reported for the synthesis of benzo[d]isothiazol-3(2H)-ones. mdpi.comresearchgate.net This method utilizes constant-current electrolysis in an undivided cell, forming an intramolecular N-S bond and producing hydrogen gas as the only byproduct. mdpi.comresearchgate.net
Catalytic Methodologies
Catalytic approaches are central to the efficient and selective synthesis of benzo[d]isothiazoles.
Copper-mediated C-H functionalization: This strategy has emerged as a highly efficient method for constructing C-S and N-S bonds. mdpi.comresearchgate.net A copper-mediated approach utilizing a (pyridin-2-yl)isopropylamine (PIP-amine) directing group allows for the reaction of benzamides with elemental sulfur to form benzo[d]isothiazol-3(2H)-ones. mdpi.comresearchgate.net This method proceeds via C-H activation, offering an atom-economical route to the desired products. researchgate.netnih.gov
NH4Cl catalysis: Ammonium (B1175870) chloride (NH4Cl) has been identified as an inexpensive, mild, and efficient catalyst for the synthesis of benzo-fused heterocycles, including benzothiazoles. mdpi.comresearchgate.neteurjchem.com It can catalyze the condensation reaction of 2-aminothiophenol with aldehydes at room temperature, providing high yields of benzothiazoles. mdpi.comeurjchem.com The proposed mechanism suggests that NH4Cl activates the aldehyde through hydrogen bonding, facilitating the nucleophilic attack by the amino group of 2-aminobenzenethiol. mdpi.com
Below is a table summarizing various catalytic methodologies for the synthesis of benzo[d]isothiazole and related structures:
| Catalyst/Method | Precursor(s) | Product | Key Features |
| Cu(I)-catalyzed | 2-Mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Oxidative dehydrogenative cyclization, O2 as oxidant mdpi.com |
| Electrochemical | 2-Mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Green, constant-current electrolysis mdpi.comresearchgate.net |
| Copper-mediated | Benzamides and S8 | Benzo[d]isothiazol-3(2H)-ones | C-H functionalization, PIP-amine directing group mdpi.comresearchgate.net |
| NH4Cl | 2-Aminothiophenol and Aldehydes | Benzothiazoles | Mild, inexpensive, room temperature mdpi.comresearchgate.neteurjchem.com |
| CoPcS | 2-Mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Heterogeneous catalyst, aqueous media mdpi.comresearchgate.net |
Biosynthetic Pathways and Bio-inspired Synthesis of Related Structures
While the specific biosynthetic pathway for this compound is not extensively documented, research into the biosynthesis of related natural products provides valuable insights. For example, the biosynthesis of collismycin A, a compound containing a fused isothiazole-benzoquinone structure, has been investigated in Streptomyces sp.. nottingham.ac.uk Gene editing studies have identified intermediates in the pathway, such as collismycin SN, which resulted from the mutation of a methyltransferase enzyme. nottingham.ac.uk This suggests that enzymatic processes, including oxidation and cyclization reactions, are key to the formation of such complex heterocyclic systems in nature.
Bio-inspired synthetic strategies aim to mimic these natural processes to develop novel and efficient synthetic routes. The understanding of biosynthetic pathways can inspire the design of new catalysts and reaction conditions that operate under mild, environmentally friendly conditions, similar to those found in biological systems.
Chemical Reactivity and Derivatization of Benzo D Isothiazol 5 Ol
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of the benzo[d]isothiazole scaffold is susceptible to electrophilic aromatic substitution (SEAr). The regioselectivity of this substitution is influenced by the combined directing effects of the existing substituents: the isothiazole (B42339) ring and the hydroxyl group at the C5 position.
The isothiazole ring, when fused to a benzene ring, generally directs electrophilic substitution reactions to the C4 position of the carbocycle. thieme-connect.dethieme-connect.de However, the hydroxyl group at the C5 position is a powerful activating group and an ortho, para-director. wikipedia.orglibretexts.org It strongly activates the ring towards electrophilic attack by donating electron density through resonance. libretexts.org
The positions ortho to the C5-hydroxyl group are C4 and C6. The para position is occupied by the isothiazole ring fusion. Therefore, the activating and directing effect of the hydroxyl group reinforces substitution at the C4 position and also directs it to the C6 position. The outcome of a specific electrophilic substitution reaction (e.g., nitration, halogenation, sulfonation) would depend on the reaction conditions, but substitution is strongly favored at the C4 and C6 positions due to the potent activating nature of the phenolic hydroxyl group. wikipedia.orglibretexts.org For instance, halogenation can be a key step to introduce a handle for further derivatization, such as cross-coupling reactions. google.com
| Reaction Type | Electrophile (Example) | Predicted Major Products | Rationale |
| Halogenation | Br₂ | 4-Bromo- and 6-Bromobenzo[d]isothiazol-5-ol | The -OH group is a strong o,p-director, activating the C4 and C6 positions. libretexts.org |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro- and 6-Nitrothis compound | The -OH group's activating effect directs the nitronium ion (NO₂⁺) to the ortho positions. wikipedia.org |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid | The reaction is directed to the activated C4 and C6 positions. wikipedia.org |
Nucleophilic Reactions Involving the Isothiazole Moiety
The isothiazole ring itself can be susceptible to nucleophilic attack, often leading to the cleavage of the heterocyclic ring. Studies on related benzisothiazole derivatives have shown that strong nucleophiles can induce the scission of the S-N bond. thieme-connect.declockss.org
For example, 3-chloro-1,2-benzisothiazole (B19369) reacts with a variety of nucleophiles, such as cyanides and organolithium reagents, to yield ring-opened products like bis(2-cyanophenyl) disulfide and 2-(butylsulfanyl)benzonitrile, respectively. thieme-connect.dersc.org This reactivity stems from nucleophilic attack at the sulfur atom or the adjacent carbon atom (C3), initiating ring fission. rsc.org Similarly, reactions of 4,6-dinitro-1,2-benzisothiazoles with nucleophiles can result in either substitution of a nitro group or cleavage of the S-N bond, depending on the nucleophile and reaction conditions. clockss.org While direct studies on this compound are limited, it is anticipated that under appropriate conditions with potent nucleophiles, the isothiazole moiety would exhibit similar susceptibility to ring-opening reactions.
Functionalization at the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the C5 position is a prime site for functionalization, most commonly through etherification and esterification reactions. These modifications are crucial for altering the molecule's physical properties and for creating linkages to other functional units.
Etherification: The hydroxyl group can be readily converted into an ether. A documented example is the reaction of this compound with 5-chloro-2-(chloromethyl)-1,3-thiazole (B2530080) in the presence of a base, potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). sci-hub.se This reaction proceeds via a standard Williamson ether synthesis, where the hydroxyl group is deprotonated by the base to form a phenoxide, which then acts as a nucleophile to displace the chloride from the chloromethyl group. sci-hub.se
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
| This compound | 5-Chloro-2-(chloromethyl)-1,3-thiazole | K₂CO₃ | DMF | 5-((5-Chloro-1,3-thiazol-2-yl)methoxy)benzo[d]isothiazole sci-hub.se |
Esterification: The synthesis of esters from the hydroxyl group can be achieved through various standard methods. The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve milder reaction conditions, the hydroxyl group can be reacted with an acid chloride or an acid anhydride. byjus.com Coupling reagents commonly used in peptide synthesis, such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), can also be effectively employed to facilitate ester formation. rsc.orgorganic-chemistry.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Derivatization
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the benzo[d]isothiazole core. scirp.orgmasterorganicchemistry.com To utilize these reactions, a halogen (Br, I) or a triflate (OTf) group must first be installed on the benzene ring. As discussed in section 3.1, electrophilic halogenation would likely introduce a halogen at the C4 or C6 position. The hydroxyl group is typically protected, for instance as a methyl ether, prior to these transformations to prevent interference with the catalytic cycle.
Suzuki-Miyaura Coupling: A halogenated derivative of 5-alkoxybenzo[d]isothiazole could be coupled with a wide range of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly versatile for creating biaryl structures.
Heck Reaction: The reaction of a halogenated 5-alkoxybenzo[d]isothiazole with an alkene, catalyzed by a palladium complex, would yield an alkenyl-substituted derivative. fu-berlin.deucl.ac.uk This method is a direct route to introduce vinyl groups.
Sonogashira Coupling: To introduce an alkyne moiety, a halogenated benzo[d]isothiazole derivative can be reacted with a terminal alkyne. organic-chemistry.orgpsu.edu This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base. psu.edu
These coupling strategies provide access to a vast chemical space, allowing for the synthesis of complex molecules with tailored properties.
Side-Chain Functionalization Strategies
Once a functional group has been introduced, particularly at the C5-hydroxyl position, this new side-chain can serve as a handle for further modifications. The etherification product mentioned in section 3.3, 5-((5-chloro-1,3-thiazol-2-yl)methoxy)benzo[d]isothiazole, provides a clear example. sci-hub.se The attached thiazole (B1198619) ring contains a reactive chlorine atom, which can be a site for subsequent nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the extension and diversification of the side chain. Another strategy involves converting the 5-hydroxyl group into a leaving group itself, such as a triflate, which can then participate directly in cross-coupling reactions to attach new side chains.
Ring Transformation Reactions
The isothiazole ring system can undergo transformations that alter its core structure, primarily through ring-opening reactions initiated by nucleophiles. As detailed in section 3.2, treatment of benzisothiazole derivatives with strong nucleophiles like organolithium reagents or certain cyanide salts can lead to the cleavage of the S-N bond. thieme-connect.dersc.org This results in the formation of acyclic benzonitrile (B105546) derivatives. thieme-connect.de For instance, the reaction of 3-chloro-1,2-benzisothiazole with butyllithium (B86547) yields 2-(butylsulfanyl)benzonitrile. thieme-connect.de These ring-opening reactions represent a significant transformation of the heterocyclic scaffold, providing a pathway to differently functionalized benzene derivatives that retain structural elements of the original molecule.
Theoretical and Computational Studies on Benzo D Isothiazol 5 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies for reaction mechanisms, electronic structure)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of heterocyclic compounds. aspbs.com For the benzo[d]isothiazole scaffold and its derivatives, DFT methods are used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. nih.govresearchgate.net
Furthermore, DFT is applied to elucidate reaction mechanisms. For instance, in the synthesis of benzo[d]isothiazol-3(2H)-ones, computational modeling has been used to support proposed pathways, such as the cascade N–S bond formation and C(sp³)–S bond cleavage, by modeling transient intermediates like fluorosulfonium salts. mdpi.com These calculations help rationalize experimentally observed outcomes and guide the development of new synthetic methodologies.
The following table presents typical quantum chemical parameters calculated for heterocyclic molecules similar to Benzo[d]isothiazol-5-ol using DFT, which are used to describe the molecule's reactivity and stability. researchgate.netresearchgate.net
| Parameter | Description | Typical Significance |
|---|---|---|
| Total Energy (Etot) | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformers. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. Higher values suggest stronger interactions with polar solvents. |
| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Harder molecules are generally less reactive. |
| Global Softness (S) | The reciprocal of chemical hardness, indicating the capacity to accept electrons. | Softer molecules are generally more reactive. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons to itself. | Indicates the tendency of the molecule to attract electrons. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of the compound. |
Molecular Orbital Analysis and Electronic Properties
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of compounds. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. ufla.br The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. scienceopen.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a large energy gap implies higher kinetic stability and lower chemical reactivity. scienceopen.com
For benzo[d]isothiazole derivatives and related heterocycles, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.net The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For example, in studies of N-(benzo[d]thiazol-2-yl)benzamides, the HOMO is typically located over the benzothiazole (B30560) ring system, while the LUMO is often distributed on the benzamide (B126) portion, indicating the distinct electronic roles of each part of the molecule. mdpi.com
| Property | Symbol | Description |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital; related to the ionization potential and electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first empty orbital; related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO), indicating chemical reactivity and stability. |
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the primary focus of conformational analysis would be the orientation of the hydroxyl (-OH) group relative to the bicyclic ring system.
While specific conformational studies on this compound are not widely documented, computational methods like DFT are the standard approach for such investigations. ethz.ch The process involves:
Identifying Rotatable Bonds: The key rotatable bond is the C5-O bond.
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle of the H-O-C5-C6 (or H-O-C5-C4) bond and calculating the energy at each step.
Identifying Minima: The resulting energy profile reveals the low-energy conformations (local minima) and the energy barriers for rotation between them.
For the -OH group, two primary planar conformations are expected to be the most stable: one where the O-H bond is syn-periplanar to the C5-C4 bond and another where it is syn-periplanar to the C5-C6 bond. The relative energies of these conformers are influenced by factors such as intramolecular hydrogen bonding (e.g., with the nitrogen atom at position 4 if it were a different isomer) and steric hindrance with adjacent hydrogen atoms on the benzene (B151609) ring.
Tautomerism Investigations (e.g., Isothiazol-3(2H)-ones and their OH-forms)
Tautomerism is a crucial phenomenon in heterocyclic chemistry, where isomers (tautomers) differ in the position of a proton and a double bond. This compound represents the hydroxy (enol-like) tautomer, which can potentially exist in equilibrium with its keto-like tautomer, Benzo[d]isothiazol-5(4H)-one. The study of tautomeric equilibria is essential as different tautomers can exhibit distinct chemical and biological properties. psu.edupsu.edu
Computational studies on analogous systems, such as 3-hydroxybenzo[d]isoxazole, provide a framework for understanding this equilibrium. researchgate.net DFT calculations are used to optimize the geometries of all possible tautomers and calculate their relative energies, often including the effects of a solvent using models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net
For many related heterocyclic systems, such as isoxazol-5-ones and 3-isoquinolinols, the keto (or amide/lactam) form is found to be significantly more stable than the hydroxy (enol/lactim) form, both in the gas phase and in various solvents. psu.eduresearchgate.net Theoretical calculations for 3-hydroxybenzo[d]isoxazole similarly showed the predominance of the oxo tautomer over the hydroxy form. researchgate.net It is therefore highly probable that the equilibrium for the this compound / Benzo[d]isothiazol-5(4H)-one pair would also heavily favor the keto tautomer under standard conditions.
| Tautomeric Form | Structure Name | General Predicted Stability |
|---|---|---|
| Hydroxy Form | This compound | Less Stable |
| Keto Form | Benzo[d]isothiazol-5(4H)-one | More Stable |
Reaction Mechanism Elucidation via Computational Modeling
Beyond determining static properties, computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions. beilstein-journals.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. mdpi.com
For the benzo[d]isothiazole system, computational modeling has been applied to understand its synthesis. For example, the mechanism of the Cu(I)-catalyzed intramolecular N–S bond formation to create benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides has been investigated. mdpi.com Computational studies can help to:
Validate Proposed Intermediates: Confirm the feasibility of proposed intermediates, such as disulfide species formed during oxidative cyclization. mdpi.com
Determine the Role of Catalysts: Model how a catalyst interacts with the substrate to lower the activation energy of the rate-determining step.
Explain Regioselectivity: Predict which site of a molecule is most likely to react, for instance, in alkylation or acylation reactions of tautomeric systems. researchgate.net
In the study of isoxazolo[3,4-b]quinolin-3(1H)-ones, DFT calculations were used to rationalize why alkylation occurs preferentially at the N1 nitrogen atom of the most stable oxo tautomer and to model the subsequent ring-cleavage reaction that occurs under different basic conditions. researchgate.net Similar computational strategies can be applied to predict the reactivity of this compound, such as its behavior in electrophilic aromatic substitution or reactions involving the hydroxyl group.
Spectroscopic Characterization Techniques Applied to Benzo D Isothiazol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
For Benzo[d]isothiazol-5-ol, ¹H NMR spectroscopy would be used to identify the number and environment of protons. The aromatic region of the spectrum (typically δ 6.5-8.5 ppm) would be of particular interest. The protons on the benzene (B151609) ring would appear as a set of coupled signals (doublets, triplets, or doublets of doublets), with their specific chemical shifts and coupling constants (J-values) revealing their positions relative to the isothiazole (B42339) ring and the hydroxyl group. The proton of the hydroxyl (-OH) group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule would produce a distinct signal. The chemical shifts would differentiate the aromatic carbons from one another, with the carbon atom bonded to the hydroxyl group showing a characteristic downfield shift. Spectroscopic techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups, though only CH and quaternary carbons are expected in the aromatic system of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
In the IR spectrum of this compound, a prominent and broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations would appear at approximately 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. Fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to C-O, C-N, and C-S bond stretching and various bending vibrations, providing a unique signature for the molecule. For instance, the IR spectrum of the related compound 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one shows a characteristic C=O stretch at 1630 cm⁻¹. iucr.org
Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. While IR is more sensitive to polar functional groups like C=O, Raman is often better for analyzing the non-polar backbone of the molecule.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.
For this compound (C₇H₅NOS), the exact molecular weight would be confirmed by high-resolution mass spectrometry (HRMS). The nominal molecular weight is approximately 151.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The fragmentation of this compound would likely involve the loss of small, stable molecules such as CO, HCN, or radicals, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure. For the parent heterocycle, 1,2-benzisothiazole, the mass spectrum shows a prominent molecular ion at m/z 135. nist.govnih.gov For the isomer 1,2-Benzisothiazol-3(2H)-one, the molecular ion is observed at m/z 151, with significant fragments appearing at lower mass-to-charge ratios. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.
The this compound molecule contains a bicyclic aromatic system, which constitutes a significant chromophore. The UV-Vis spectrum would be expected to display characteristic absorption bands corresponding to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the presence of substituents. The hydroxyl group, being an auxochrome, would be expected to influence the absorption maxima, potentially causing a bathochromic (red) shift compared to the unsubstituted benzisothiazole parent compound. Studies on related benzothiazole (B30560) derivatives show that the electronic absorption spectra are sensitive to pH and solvent polarity. hereon.de
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. charite.de If a single crystal of sufficient quality can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.
For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms and the planarity of the bicyclic ring system. It would also reveal the conformation of the hydroxyl group and detail the hydrogen-bonding network in the crystal lattice, which dictates the packing of the molecules. While a crystal structure for this compound itself is not reported, structures of several derivatives have been determined, confirming the general geometry of the benzisothiazole scaffold. iucr.org
Mechanistic Investigations of Benzo D Isothiazol 5 Ol and Its Derivatives
Mechanistic Pathways in Synthetic Transformations
The synthesis of the benzo[d]isothiazole core and its derivatives involves several sophisticated chemical strategies. The mechanistic pathways often depend on the chosen precursors, which can be categorized based on the presence of nitrogen and/or sulfur atoms on the aromatic starting material. arkat-usa.org
Proposed Intermediates and Transition States
The formation of the benzo[d]isothiazole ring system proceeds through various proposed intermediates and transition states, dictated by the specific synthetic route.
From Nitrogen and Sulfur Precursors: A common strategy involves the cyclization of 2-aminothiophenols. For instance, when reacting with carbon dioxide and hydrosilane, the mechanism is believed to involve the suppression of benzothiazolone byproducts by the hydrosilane, highlighting its crucial role in directing the reaction pathway. mdpi.com
From Sulfur-Preloaded Precursors: A one-pot synthesis from ortho-mercaptoacetophenones proceeds through the crucial formation of an S-nitroso intermediate. This intermediate then undergoes an intramolecular aza-Wittig reaction with a phosphine (B1218219) reagent to yield the final benzo[d]isothiazole structure. arkat-usa.org
From Nitrogen-Preloaded Precursors: The synthesis from 2-halo-N-arylbenzimidamides using a copper(II) salt catalyst under aerobic conditions is another route. arkat-usa.org A proposed mechanism for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-methylthiobenzamides involves the use of Selectfluor, which acts as a fluorine cation source. This activates the methylthio group, leading to a transient fluorosulfonium salt. This salt then cyclizes to form a cyclic sulfonium (B1226848) salt, which, through nucleophilic substitution, yields the final product. researchgate.net
Metal-Free Synthesis: A method for creating benzo[d]isothiazol-3-amines from 2-fluorobenzonitrile (B118710) involves a nucleophilic aromatic substitution with sodium sulfide. The resulting intermediate reacts with ammonia (B1221849) and sodium hypochlorite (B82951) to form the final product. arkat-usa.org
Condensation Reactions: The condensation of 2-aminothiophenol (B119425) with aldehydes can be catalyzed by agents like ammonium (B1175870) chloride (NH₄Cl). The proposed mechanism suggests that NH₄Cl activates the benzaldehyde (B42025) via hydrogen bonding, which facilitates the nucleophilic attack by the amino group of the 2-aminothiophenol. mdpi.com
Kinetic and Thermodynamic Considerations
While specific kinetic and thermodynamic data for Benzo[d]isothiazol-5-ol are not extensively detailed in the available literature, studies on related benzothiazole (B30560) derivatives provide insight. Computational studies using Density Functional Theory (DFT) have been employed to analyze the thermodynamic properties and chemical reactivity of various benzothiazole derivatives. researchgate.net These studies calculate reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity index based on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For example, it was found that a derivative with a CF3 substituent had the lowest HOMO-LUMO energy gap, indicating higher reactivity, while the unsubstituted version had the highest gap. researchgate.net Such computational analyses help in understanding the stability and reactivity of these compounds, which are key factors in their synthesis and biological interactions. researchgate.net Further research has explored the thermodynamic and kinetic factors influencing the formation of metal complexes with related structures, highlighting the importance of these parameters in predicting reaction outcomes and complex stability. researchgate.net
In Vitro Mechanistic Studies on Biological Interactions
Derivatives of benzo[d]isothiazole have been shown to interact with various biological targets, and their mechanisms of action are an active area of investigation.
Enzyme Inhibition Mechanisms
Benzo[d]isothiazole and related benzothiazole derivatives have been identified as inhibitors of several key enzymes. The mechanism of this inhibition can be either competitive, non-competitive, or mixed, depending on the specific compound and the target enzyme.
α-Glucosidase Inhibition: Several 5-chloro-2-aryl benzo[d]thiazole derivatives have demonstrated potent α-glucosidase inhibitory activity. Kinetic studies revealed that these compounds can act as either competitive or non-competitive inhibitors of the enzyme. nih.gov For example, quinoline-based benzothiazole derivatives have also been identified as α-glucosidase inhibitors, with one potent compound exhibiting a non-competitive mechanism of inhibition. nih.gov
Carbonic Anhydrase Inhibition: Novel benzothiazole derivatives have shown effective inhibitory properties against human carbonic anhydrase (hCA) isozymes, particularly hCA II and hCA V, with inhibition constants (Ki) in the micromolar range. tandfonline.com
Cholinesterase and MAO-B Inhibition: In the context of Alzheimer's disease, newly synthesized benzothiazoles have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). One derivative, in particular, showed significant inhibitory activity against both enzymes with IC₅₀ values in the nanomolar range. rsc.org
Other Enzymes: Research has also explored the inhibition of bacterial enzymes. For instance, some benzothiazole derivatives have shown inhibitory action against E. coli MurB and DNA gyrase. nih.gov Others have demonstrated potent activity against the DprE1 enzyme from Mycobacterium tuberculosis. nih.gov
Table 1: Enzyme Inhibition by Benzo[d]isothiazole and Benzothiazole Derivatives
Receptor Binding Studies
Mechanistic studies have also focused on how these compounds interact with cellular receptors.
PD-1/PD-L1 Interaction: A series of benzo[d]isothiazole derivatives were developed to inhibit the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. researchgate.net Molecular docking and dynamics simulations revealed the binding mode of the most potent compound (D7). Its biphenyl (B1667301) group was found to interact with hydrophobic residues (Ile54, Tyr56, Met115, Ala121, Tyr123) on the PD-L1 protein, while a bromobenzene (B47551) moiety formed a π-π stacking interaction with Tyr56. researchgate.net Furthermore, a serine portion of the molecule formed hydrogen bonds and salt bridge interactions with Asp122 and Lys124. researchgate.net
Cannabinoid Receptors: Thiazole (B1198619) and benzothiazole derivatives have been designed as selective agonists for the cannabinoid CB2 receptor. ddg-pharmfac.net A specific series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides showed high affinity and selectivity for CB2 receptors, with Ki values in the picomolar to low nanomolar range and agonistic activity demonstrated by low nanomolar EC₅₀ values in cellular assays. ddg-pharmfac.net
Cellular Pathway Modulation in Model Systems
The biological effects of benzo[d]isothiazole derivatives are often a result of their ability to modulate critical cellular signaling pathways.
Apoptosis Induction: One benzothiazole derivative, YLT322, was shown to induce apoptosis in human hepatocellular carcinoma cells through the mitochondrial apoptotic pathway. nih.gov This was associated with the activation of caspases-3 and -9, an increased Bax/Bcl-2 expression ratio, and the release of cytochrome c. nih.gov Another study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives found that the lead compound induced G1-phase cell cycle arrest and apoptosis by disrupting the mitochondrial membrane potential.
Signaling Pathway Inhibition: The anticancer activity of these compounds is often linked to the inhibition of key survival pathways. YLT322 was found to decrease the phosphorylation of both Akt and p44/42 MAPK, suggesting these pathways contribute to its apoptosis-inducing effect. nih.gov Similarly, a quinazolinone-benzothiazole derivative was found to inhibit the ALK/PI3K/AKT signaling pathway in lung cancer cells. In breast cancer cells (MCF-7), certain benzothiazole-pyrrole conjugates were found to modulate the Ras/MEK/ERK-dependent pathway, leading to cell cycle arrest at the G2/M phase and apoptosis.
Antiproliferative Activity: Benzo[d]isothiazole Schiff bases and hydrazones have demonstrated significant antiproliferative activity against various human tumor cell lines, including leukemia and solid tumors. The cytotoxicity of these compounds suggests they interfere with fundamental cellular processes required for proliferation.
Table 2: List of Compounds Mentioned
Antimicrobial Action Mechanisms
The precise antimicrobial mechanism of this compound is not extensively detailed in publicly available research. However, significant insights can be drawn from studies on its structural analog, 1,2-benzisothiazolin-3-one (BIT), and other isothiazolinone derivatives. The antimicrobial activity of these compounds is generally attributed to a multi-step process that ultimately leads to microbial cell death.
The primary mode of action for isothiazolinones involves the inhibition of essential life-sustaining enzymes within microbial cells. wikipedia.org These compounds are known to target enzymes that possess thiol (sulfhydryl) groups at their active sites. wikipedia.orgresearchgate.net The interaction between the isothiazolinone ring and these thiol-containing enzymes, such as those involved in respiration and energy generation, leads to the formation of mixed disulfides. wikipedia.orgresearchgate.net This covalent modification inactivates the enzymes, thereby disrupting critical physiological processes. researchgate.net
Studies on 1,2-benzisothiazolin-3-one (BIT) have demonstrated that at growth-inhibitory concentrations, it significantly inhibits the active transport and oxidation of glucose in Staphylococcus aureus. researchgate.netoup.com This effect is linked to the interaction of BIT with cellular thiol groups, suggesting that these are a major target for the compound. researchgate.netoup.com
The antimicrobial process of isothiazolinones can be characterized by a two-step mechanism. chemical-co.comresearchgate.net The initial step involves a rapid inhibition of microbial growth and metabolism, which can occur within minutes of contact. chemical-co.comresearchgate.net This is followed by a second phase of irreversible cellular damage that results in a loss of viability over a period of hours. chemical-co.comresearchgate.net This mechanism, which disrupts fundamental metabolic pathways, makes it less likely for bacteria to develop resistance. cneasychem.com
The antimicrobial potency of various benzo[d]isothiazole derivatives has been evaluated through the determination of their Minimum Inhibitory Concentration (MIC) against a range of microorganisms. These studies provide valuable data on the structure-activity relationship and the spectrum of activity for this class of compounds.
Table 1: Antibacterial Activity of Benzo[d]isothiazole Derivatives (MIC in µg/mL)
| Compound | P. aeruginosa | S. aureus | E. coli | B. subtilis | Reference |
|---|---|---|---|---|---|
| K2 | 12.5 | - | - | - | wikipedia.org |
| K4 | - | 62.5 | - | - | wikipedia.org |
| H2 | 62.5 | - | - | - | wikipedia.org |
| F4 | - | - | 62.5 | - | wikipedia.org |
| 63a | - | - | - | 1.9 | chemicalbook.com |
| 41c | 6.2 | - | 3.1 | - | chemicalbook.com |
| 133 | - | 78.125 | 78.125 | - | chemicalbook.com |
| 107b | - | - | - | >64 µM | chemicalbook.com |
| 107d | - | - | - | >64 µM | chemicalbook.com |
| 66c | 3.1-6.2 | 3.1-6.2 | 3.1-6.2 | - | chemicalbook.com |
| 8a, 8b, 8c, 8d | 0.09-0.18 mg/mL | - | 0.09-0.18 mg/mL | - | chemicalbook.com |
| Thiazole derivative | - | - | No inhibition | No inhibition | researchgate.net |
Note: A hyphen (-) indicates that data was not provided in the cited source.
Table 2: Antifungal Activity of Benzo[d]isothiazole Derivatives against C. albicans (MIC in µg/mL)
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| K1 | 250 | wikipedia.org |
| K2 | 250 | wikipedia.org |
| K4 | 250 | wikipedia.org |
| K8 | 250 | wikipedia.org |
| F1 | 250 | wikipedia.org |
| F3 | 250 | wikipedia.org |
Note: All listed compounds showed the same MIC value against C. albicans in the cited study.
Advanced Applications of Benzo D Isothiazol 5 Ol and Benzo D Isothiazole Scaffolds
Applications in Organic Synthesis as Reagents or Building Blocks
The benzo[d]isothiazole core is not only a target for synthesis but also a versatile tool in the construction of other complex molecules. uliege.bekuleuven.be The development of novel synthetic methodologies has expanded the chemical space occupied by benzo[d]isothiazoles, making them more accessible as building blocks for various applications. kuleuven.bearkat-usa.org
Different synthetic strategies have been developed, often categorized by the starting materials used, such as those pre-loaded with nitrogen and sulfur, or those where the heteroatoms are introduced during the reaction sequence. arkat-usa.org For instance, copper-catalyzed intramolecular N–S bond formation from 2-mercaptobenzamides is a common route to produce benzo[d]isothiazol-3(2H)-ones. mdpi.comnih.gov Another approach involves the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. arkat-usa.org
Beyond their synthesis, specific derivatives have found utility as reagents. For example, benzo[d]isothiazol-3(2H)-ones can function as redox activators, enabling efficient solid-phase peptide synthesis under mild conditions. arkat-usa.org The structural rigidity and reactivity of the isothiazole (B42339) ring allow for its incorporation into larger, more complex molecular architectures, serving as a key component in the design of functional organic molecules.
Table 1: Synthetic Approaches to Benzo[d]isothiazole Scaffolds
| Starting Material Type | Key Reaction Type | Catalyst/Reagent Example | Reference |
| N and S Preloaded Aromatics (e.g., 2-mercaptobenzamides) | Intramolecular Oxidative Cyclization | Cu(I) / O₂ | mdpi.com |
| N Preloaded Aromatics (e.g., Benzimidates) | Oxidative Annulation | [Cp*Rh(MeCN)₃][SbF₆]₂ / AgOAc / S₈ | arkat-usa.org |
| S Preloaded Aromatics (e.g., Thioanisoles) | Double-Lithiation and Trapping | n-BuLi / TMEDA / Nitriles | arkat-usa.org |
| N and S Free Aromatics | C-H Activation / Annulation | Various Transition Metals | arkat-usa.org |
Role in Materials Science and Optoelectronics
The unique photophysical properties of the benzo[d]isothiazole scaffold have led to its exploration in materials science, particularly in the development of functional dyes and electronic materials.
Benzothiazole (B30560) and its fused analogue, benzo[d]isothiazole, are key components in the design of fluorescent probes due to their rigid structure, high quantum yields, and large Stokes shifts. researchgate.net These probes are engineered to detect specific biomolecules, ions, or physiological conditions. researchgate.net For instance, a benzothiazole-based derivative was developed as an aggregation-induced emission (AIE) "turn-on" fluorescent probe for detecting hydrogen peroxide in living cells. mdpi.com Another probe was designed with two different reaction sites to distinguish between Hg²⁺ and Cu²⁺ ions, showing a ratiometric fluorescent response to mercury and fluorescence quenching for copper. nih.gov
The 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) fluorophore is a common platform for these probes. researchgate.net Furthermore, BF₂-functionalized benzothiazoles have been investigated as fluorescent markers for amyloid aggregates, which are associated with neurodegenerative diseases. nih.gov The design of these probes often involves incorporating a specific recognition group onto the benzothiazole core that interacts with the target analyte, triggering a change in fluorescence. researchgate.net
The nitrogen and sulfur atoms within the isothiazole ring system make benzo[d]isothiazole derivatives versatile ligands for coordinating with metal ions. researchgate.netmdpi.com The coordination chemistry of these scaffolds is an active area of research, with applications in creating luminescent materials and catalysts. mdpi.com
The benzothiazole moiety can act as a bidentate or polydentate ligand, forming stable complexes with various transition metals, including copper. mdpi.comwisdomlib.org These metal complexes can exhibit enhanced biological activity compared to the free ligands. mdpi.com The incorporation of a photoactive benzo[d]isothiazole core into a ligand framework can lead to metal complexes with interesting luminescent properties, influenced by the interplay between the metal ion and the ligand. mdpi.com For example, 2-(2′-aminophenyl)benzothiazole and its derivatives are used to create pincer ligands that can stabilize metals in various oxidation states, leading to architectures with potential in luminescent applications. mdpi.com
The benzo[d]isothiazole scaffold is not only a product of catalytic reactions but also a component of molecules used in catalysis. The exploration of its applications in catalysis is an emerging field. uliege.bekuleuven.bearkat-usa.org
In the context of synthesis, palladium-catalyzed cross-coupling reactions are instrumental for functionalizing the benzo[d]isothiazole core. Methods for oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles have been developed. researchgate.netrsc.org These reactions allow for the direct formation of C-C bonds between two heteroaromatic systems, providing a straightforward route to complex bi(hetero)aryl structures. researchgate.net While often the substrate, the electronic properties of the benzo[d]isothiazole ring can influence the catalytic cycle, and derivatives are being explored for their potential to act as ligands that modify the activity and selectivity of metal catalysts in reactions such as Suzuki and Stille cross-coupling. nih.gov
Agrochemical Applications (e.g., as herbicide safeners, fungicides)
Derivatives of benzo[d]isothiazole and the broader isothiazole family have found significant application in agriculture as fungicides and herbicide safeners. mdpi.commdpi.comnih.gov
These compounds exhibit a broad spectrum of agricultural biological activities. mdpi.comresearchgate.net As fungicides, they can be effective against a range of plant pathogens. researchgate.netnih.gov For example, certain isothiazole–thiazole (B1198619) derivatives have shown excellent in vivo activity against oomycetes like Phytophthora infestans. researchgate.net The mechanism of action for some of these fungicides involves the induction of systemic acquired resistance (SAR) in plants, which enhances their defense against subsequent pathogen attacks. researchgate.net Benzothiazole itself has been identified as an antifungal compound effective against the mango anthracnose pathogen. nih.gov
In addition to direct fungicidal action, benzothiazole derivatives are used as herbicide safeners. mdpi.com Safeners are compounds that protect crop plants from injury caused by herbicides without diminishing the herbicide's effectiveness against weeds. nih.govresearchgate.net They often work by inducing the expression of genes in the crop that encode for herbicide-metabolizing enzymes. nih.gov A systematic review of herbicide safeners has shown that there are often close structural similarities between the safener and the herbicide it antagonizes. mdpi.com For example, novel sulfonylurea benzothiazolines have been designed and synthesized to protect maize against injury from chlorsulfuron. mdpi.com
Table 2: Agrochemical Applications of the Benzo[d]isothiazole Scaffold
| Application | Example Compound Class | Target Organism/Effect | Reference |
| Fungicide | Isothiazole-Thiazole Derivatives | Oomycetes (P. cubensis, P. infestans) | researchgate.net |
| Fungicide | Benzo[d]isothiazole Derivatives | Various plant pathogenic fungi | researchgate.netnih.gov |
| Herbicide Safener | Sulfonylurea Benzothiazolines | Protects maize from chlorsulfuron | mdpi.com |
| Plant Defense Activator | Probenazole (oxidized analogue) | Induces systemic acquired resistance | arkat-usa.org |
Precursors for Advanced Pharmacophores
The benzo[d]isothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. arkat-usa.org Its derivatives are recognized for a wide array of biological activities. mdpi.com
This scaffold is a key component in several antipsychotic drugs, including ziprasidone, lurasidone, perospirone, and tiospirone. arkat-usa.org It also forms the basis for potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), which are being investigated as potential treatments for Parkinson's disease. arkat-usa.org
Furthermore, benzo[d]isothiazole derivatives have been developed as inhibitors of various biological targets. For instance, 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one is a potent inhibitor of phosphomannose isomerase (PMI), with potential anti-tumor applications. nih.gov Other derivatives have been designed as inhibitors of sodium glucose co-transporter 2 (SGLT2) for treating type 2 diabetes. arkat-usa.org The synthesis of Schiff bases from benzo[d]isothiazole precursors has yielded compounds with significant cytotoxicity against leukemia cell lines. nih.gov More recently, molecular hybridization has been used to combine the benzothiazole scaffold with other bioactive groups to create potent VEGFR-2 inhibitors as potential anticancer agents. nih.gov The oxidized derivative, saccharin, is a widely known artificial sweetener. researchgate.netnih.gov
Environmental Applications (e.g., detection, degradation pathways)
The benzo[d]isothiazole scaffold and its derivatives are gaining attention for their significant environmental applications, particularly in the detection of hazardous substances and in understanding the biodegradation of persistent organic pollutants. These applications leverage the unique chemical and photophysical properties of the benzothiazole core structure.
Detection of Environmental Contaminants
Derivatives of the benzo[d]isothiazole and related benzothiazole scaffolds are utilized to develop highly sensitive and selective fluorescent chemosensors for monitoring environmental pollutants. These sensors often operate on mechanisms like intramolecular charge transfer (ICT), which results in observable changes in their light-emitting properties upon binding to a target analyte. nih.govrsc.org
Detection of Cyanide:
Cyanide is a highly toxic anion used in various industrial processes, and its presence in water bodies is a major environmental concern. nih.gov A novel fluorogenic chemosensor, BID (2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione), has been synthesized for the detection of cyanide ions (CN⁻). nih.govrsc.org This sensor is built on a benzothiazole moiety conjugated with 1H-indene-1,3(2H)-dione. The detection mechanism involves the nucleophilic addition of cyanide to the sensor molecule, which disrupts the intramolecular charge transfer (ICT), leading to a significant blue shift in the fluorescence emission spectrum and a visible color change. nih.gov This method is effective for the real-time detection of cyanide in environmental water samples. nih.govrsc.org The sensor exhibits a very low detection limit of 5.97 nM, which is well below the World Health Organization's permissible limit for cyanide in drinking water. nih.gov
Detection of Nitroaromatic Compounds:
Nitroaromatic compounds, such as 2,4,6-trinitrophenol (TNP), are common components of industrial explosives and can cause significant environmental contamination. A benzothiazole-based fluorescent probe, DYH (methyl (E)-2-(3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzylidene) hydrazine-1-carboxylate), has been developed for the sensitive detection of TNP in water. scilit.com
Table 1: Performance of Benzo[d]isothiazole Scaffold-Based Environmental Sensors
| Sensor Compound | Target Analyte | Detection Limit | Key Mechanism | Application |
| BID | Cyanide (CN⁻) | 5.97 nM | Interruption of Intramolecular Charge Transfer (ICT) | Real-time detection in environmental water samples nih.gov |
| DYH | 2,4,6-trinitrophenol (TNP) | Not Specified | Fluorescence Quenching | Analysis of environmental water scilit.com |
Biodegradation Pathways
Benzothiazoles are classified as emerging environmental contaminants due to their widespread use and detection in aquatic environments and soil. researchgate.netresearchgate.net Understanding their biodegradation is crucial for developing effective bioremediation strategies. Research has focused on identifying microorganisms capable of degrading these compounds and elucidating the metabolic pathways involved.
Microorganisms, particularly bacteria from the genus Rhodococcus, have been shown to effectively degrade benzothiazole and its derivatives. nih.govnih.gov Studies on Rhodococcus erythropolis and Rhodococcus rhodochrous have revealed that the biodegradation pathways of various benzothiazole compounds often converge into a common intermediate. nih.govnih.gov
The proposed degradation pathway is as follows:
Initial Transformation : Benzothiazole (BT) and benzothiazole-2-sulfonate (BTSO₃) are first transformed into 2-hydroxybenzothiazole (B105590) (OBT). nih.govnih.gov In anaerobic conditions, BTSO₃ is converted stoichiometrically into OBT. nih.gov Under aerobic conditions, OBT is observed as a transient intermediate in the breakdown of BT. nih.govnih.gov
Hydroxylation : The common intermediate, OBT, is then hydroxylated to form a dihydroxybenzothiazole (diOHBT). nih.govnih.gov
Further Degradation : This dihydroxy derivative is subsequently degraded further, leading to the breakdown of the benzothiazole ring structure. nih.gov
This convergent pathway highlights 2-hydroxybenzothiazole (OBT) as a key metabolite in the microbial degradation of more complex benzothiazole derivatives. nih.govnih.gov However, some related compounds, like 2-mercaptobenzothiazole (B37678) (MBT), have been found to be resistant to degradation by these strains and may even inhibit the breakdown of other benzothiazoles. nih.govnih.gov
Table 2: Key Compounds in the Biodegradation of Benzothiazoles by Rhodococcus Isolates
| Abbreviation | Full Compound Name | Role in Pathway |
| BT | Benzothiazole | Initial Substrate |
| BTSO₃ | Benzothiazole-2-sulfonate | Initial Substrate |
| OBT | 2-Hydroxybenzothiazole | Key Intermediate |
| diOHBT | Dihydroxybenzothiazole | Second Intermediate |
| MBT | 2-Mercaptobenzothiazole | Inhibitory Compound |
Analytical Methodologies for Benzo D Isothiazol 5 Ol Detection and Quantification
Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are the most prevalent methods for the separation and quantification of isothiazolinones due to their high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for analyzing benzisothiazolinone (BIT). A variety of HPLC methods, often coupled with mass spectrometry (LC-MS/MS), have been developed for different sample matrices.
Key components of HPLC methods for BIT analysis include:
Columns: Reversed-phase columns are standard. Specific examples include Kinetex phenyl-hexyl (100 × 2.1 mm, 2.6 μm), C18 columns (e.g., Proshell120 EC-C18; 3.0 mm × 150 mm, 2.7 μm), and Newcrom R1 columns. chembuyersguide.comgoogle.com
Mobile Phase: Gradient or isocratic elution is used, typically with a combination of an aqueous solvent and an organic modifier. Common mobile phases consist of acetonitrile-water or methanol-water, often with additives like 0.1% formic acid to improve peak shape and ionization efficiency. chembuyersguide.com
Detection:
UV Detection: Diode array detectors (DAD) are used for quantification, with BIT showing significant absorption at wavelengths such as 254 nm and 275 nm.
Mass Spectrometry (MS/MS): This is the preferred method for high sensitivity and specificity, especially in complex matrices like biological fluids or environmental samples. Positive electrospray ionization (ESI) is common, monitoring specific multiple reaction monitoring (MRM) transitions. For BIT, the transition of m/z 152.2 > 134.1 is typically used for quantification. chembuyersguide.comgoogle.com
A study detailing the analysis of BIT in rat plasma, urine, and tissue homogenates utilized a Kinetex phenyl-hexyl column with an isocratic mobile phase of 0.1% formic acid in methanol and water. The total run time was 6 minutes, demonstrating a rapid and efficient method. chembuyersguide.com Another method for analyzing multiple isothiazolinones in washing-up liquid used a gradient HPLC analysis with UV detection at different wavelengths for each compound.
| Parameter | HPLC Method 1 (LC-MS/MS) | HPLC Method 2 (UV Detection) |
|---|---|---|
| Column | Kinetex phenyl-hexyl (100 × 2.1 mm, 2.6 μm) chembuyersguide.comgoogle.com | Newcrom R1 (3.2 x 50 mm) |
| Mobile Phase | Isocratic: 0.1% formic acid in methanol and distilled water (75:25, v/v) chembuyersguide.com | Gradient: Acetonitrile and Water with 0.1% TFA |
| Flow Rate | Not specified | 0.5 mL/min |
| Detection | Positive ESI-MS/MS (MRM: m/z 152.2 > 134.1) chembuyersguide.comgoogle.com | UV at 275 nm |
| Linearity Range | 2–2000 ng/mL (plasma, urine) chembuyersguide.comgoogle.com | Not specified |
Gas Chromatography (GC) is used less frequently than HPLC for isothiazolinones, partly because these compounds can be thermally labile. However, GC coupled with mass spectrometry (GC-MS) provides excellent specificity. For the analysis of BIT in environmental waters, a method involving pre-concentration by solid-phase extraction followed by derivatization with diazomethane has been developed to improve its chromatographic performance and volatility. This method achieved low limits of detection, between 0.01 and 0.1 µg/L, in surface, ground, and drinking waters.
Spectrophotometric and Fluorimetric Techniques
Spectrophotometric Methods for Benzo[d]isothiazol-5-ol and related compounds are primarily integrated into other analytical techniques, most notably as UV-Vis detectors in HPLC systems. The benzisothiazole structure contains a chromophore that absorbs UV light, allowing for its detection and quantification. As mentioned previously, BIT is commonly detected at wavelengths between 250 nm and 280 nm. Dedicated spectrophotometric methods for direct quantification in samples are less common due to potential interference from other UV-absorbing compounds in the sample matrix.
Fluorimetric Techniques are known for their high sensitivity. However, there is a lack of specific, published fluorimetric methods for the direct analysis of this compound or benzisothiazolinone. While general fluorometric methods exist for many biologically important compounds, dedicated procedures that exploit the native fluorescence of benzisothiazoles or use a fluorescent derivatizing agent have not been prominently reported in the scientific literature.
Electrochemical Detection Methods
Electrochemical sensors have emerged as a rapid, cost-effective, and portable alternative for the detection of benzisothiazolinone. Recent studies have focused on the development of sensors using screen-printed electrodes (SPEs) for the direct detection of BIT in aqueous solutions.
These methods rely on the irreversible oxidation of BIT at the electrode surface. Both cyclic voltammetry (CV) and square wave voltammetry (SWV) have been successfully employed.
Electrodes: Carbon-based and gold-based screen-printed electrodes have been investigated. Carbon nanoparticle-based SPEs were found to be highly suitable for direct analysis, offering a low limit of detection (LOD) of 40 nmol/L.
Performance: One study reported a linear detection range for BIT between 0.25 and 2000 μM using carbon working electrodes. Square wave voltammetry generally provides enhanced sensitivity compared to cyclic voltammetry for carbon-based electrodes.
These electrochemical methods are promising for in-situ environmental monitoring and quality control applications where rapid screening is required.
| Electrode Type | Technique | Linear Range (BIT) | Limit of Detection (LOD) |
|---|---|---|---|
| Screen-Printed Carbon (SPE-C) | Voltammetry | 0.25 - 2000 µM | Lower than SPE-SWCNT |
| Single-Wall Carbon Nanotube (SPE-SWCNT) | Voltammetry | 0.5 - 100 µM | Higher than SPE-C |
| Carbon Nanoparticle-based SPE | SWV | Not specified | 40 nmol/L |
Sample Preparation and Derivatization for Analysis
Effective sample preparation is crucial for accurate and reliable quantification of this compound and related compounds, as it serves to remove interfering matrix components and concentrate the analyte.
Sample Preparation:
Liquid-Liquid Extraction (LLE): This technique has been successfully used for extracting BIT from biological matrices. Various organic solvents such as ethyl acetate, ether, and dichloromethane have been evaluated, with ethyl acetate often providing good extraction recovery. chembuyersguide.com
Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating isothiazolinones from complex samples like environmental water. A method for analyzing five isothiazolinones, including BIT, in water utilized SPE with a mixture of a polymeric material and RP-C18 sorbent. For soil samples, a common procedure involves extraction with acetonitrile and water, followed by a cleanup step using C18 sorbent (a technique known as dispersive SPE or QuEChERS).
Dilution: For less complex samples with high concentrations of the analyte, such as washing-up liquids, a simple "dilute and shoot" approach can be effective. Samples are diluted with ultra-pure water and filtered before injection into the HPLC system.
Derivatization: Derivatization is sometimes necessary to improve the analytical properties of a compound for a specific technique, particularly for gas chromatography. To enhance volatility and thermal stability for GC analysis, BIT can be derivatized. A validated method uses diazomethane to derivatize BIT after the initial sample extraction and pre-concentration, which improves its performance in the GC-MS system.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Strategies for Hydroxylated Isothiazoles
The synthesis of the benzo[d]isothiazole scaffold has seen significant advancements, moving towards more efficient and versatile methodologies. Future research will likely focus on overcoming the limitations of traditional multi-step syntheses, which often suffer from harsh reaction conditions and limited substrate scope. One promising direction is the development of one-pot synthesis procedures from readily available starting materials. For instance, methods have been developed for the synthesis of benzo[d]isothiazoles from ortho-mercaptoacetophenones through an intramolecular aza-Wittig reaction researchgate.net.
Furthermore, metal-free synthetic routes are gaining traction. An efficient metal-free method for preparing benzo[d]isothiazol-3-amines has been demonstrated, involving a nucleophilic aromatic substitution followed by reaction with ammonia (B1221849) and sodium hypochlorite (B82951) researchgate.net. Electrochemical methods also present a novel and sustainable approach; for example, an electrochemical dehydrogenative cyclization of 2-mercaptobenzamides has been reported for the synthesis of benzo[d]isothiazol-3(2H)-ones, generating hydrogen gas as the only byproduct lookchem.com. The development of these strategies for hydroxylated analogues like Benzo[d]isothiazol-5-ol is a key area for future investigation.
| Synthetic Strategy | Key Features | Starting Materials | Potential Advantages |
| Intramolecular aza-Wittig | One-pot reaction, formation of S-nitroso intermediate. | ortho-mercaptoacetophenones | Facile, access to diverse derivatives. researchgate.net |
| Metal-Free Synthesis | Nucleophilic aromatic substitution followed by cyclization. | 2-fluoro-benzonitriles | Avoids transition metal catalysts. researchgate.net |
| Electrochemical Cyclization | Constant-current electrolysis, intramolecular N-S bond formation. | 2-mercaptobenzamides | Environmentally friendly, non-hazardous byproduct (H2). lookchem.com |
| Cu-catalyzed Cascade | C-S bond formation followed by N-S bond cyclization. | 2-halobenzamides, Sulfur powder (S8) | Cascade reaction, good yields. lookchem.com |
Exploration of New Chemical Transformations and Reactivity Profiles
Understanding the reactivity of the this compound core is crucial for its application and derivatization. The isothiazole (B42339) ring is an aromatic system, but its reactivity is influenced by the fused benzene (B151609) ring and the electronic nature of its substituents, including the hydroxyl group at the 5-position.
Future research will focus on exploring novel chemical transformations. For example, the selective oxidation of the sulfur atom in benzo[d]isothiazol-3(2H)-ones to form benzo[d]isothiazol-3(2H)-one-1-oxides has been achieved using reagents like Selectfluor researchgate.net. Investigating the reactivity of the hydroxyl group, such as through etherification or esterification, could yield new derivatives with tailored properties. Additionally, visible-light-mediated reactions, such as the aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, open new avenues for constructing more complex molecular architectures nih.gov. The development of regioselective C-H functionalization methods would also be a significant breakthrough, allowing for the direct attachment of various functional groups to the benzoisothiazole core under mild conditions lookchem.com.
Advanced Computational Modeling for Structure-Activity Relationship Prediction
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of bioactive molecules. For this compound and its derivatives, advanced computational modeling can provide deep insights into their structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of future research. By developing mathematical models that correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, QSAR can predict the potency of novel, unsynthesized compounds mdpi.commdpi.comwjarr.com. This in silico approach significantly reduces the time and cost associated with experimental screening wjarr.comnih.gov. For instance, a QSAR model for 2-aminothiazol-4(5h)-one derivatives as 11β-HSD1 inhibitors was successfully developed using an Artificial Neural Network (ANN) algorithm, demonstrating high predictive accuracy biointerfaceresearch.com.
Molecular docking studies represent another critical computational technique. Docking simulations can predict the binding orientation and affinity of benzoisothiazole derivatives within the active sites of biological targets, such as enzymes or receptors nih.govnih.govijpbs.comnih.govrsc.org. This provides a rational basis for designing molecules with enhanced selectivity and potency. For example, docking studies have been used to screen benzothiazole (B30560) derivatives as potential inhibitors of GABA-aminotransferase and to understand their interactions with the p56lck enzyme's ATP binding site nih.govijpbs.com. These computational approaches, when applied to hydroxylated benzoisothiazoles, will guide the synthesis of new compounds with optimized biological profiles.
| Computational Method | Application | Key Insights |
| QSAR Modeling | Predict biological activity of new derivatives. | Identifies key molecular descriptors correlated with activity. mdpi.commdpi.com |
| Molecular Docking | Simulate ligand-protein binding interactions. | Predicts binding modes, affinity, and guides rational drug design. nih.govijpbs.comnih.gov |
| Density Functional Theory (DFT) | Calculate electronic structure and properties. | Provides insights into molecular orbital energies and reactivity. semanticscholar.org |
Integration into Novel Functional Materials and Systems
While much of the research on isothiazoles has focused on their biological activity, there is an emerging trend in exploring their integration into novel functional materials. The unique electronic properties of the isothiazole ring make it an attractive building block for organic electronics.
Future research will likely investigate the incorporation of the benzo[d]isothiazole core into conjugated polymers for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs) researchgate.net. Thiazole-based organic semiconductors are known to be effective electron-accepting heterocycles researchgate.net. Introducing strong electron-withdrawing thiazole (B1198619) units into polymer donors has been shown to lower the HOMO energy level, which can improve the open-circuit voltage and power conversion efficiency in OSCs mdpi.com.
Furthermore, thiazole-fused S,N-heteroacenes have been synthesized and used to create ladder-type polymers with good thermal properties and charge transport behavior in OTFTs semanticscholar.org. The development of thiazole-based thermoelectric conjugated polymers is another promising avenue, offering advantages like low weight and solution-processibility rsc.org. Constructing linear or porous organic polymers with building blocks that exhibit aggregation-induced emission (AIE) can lead to materials with strong solid-state luminescence, suitable for optoelectronic applications researchgate.net. The functionalization of this compound for polymerization could yield new materials with tailored optoelectronic and thermoelectric properties.
Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly influencing the development of synthetic routes in organic chemistry. For the synthesis of this compound and related heterocycles, future research will emphasize the development of sustainable and eco-friendly methodologies.
Elucidation of Broader Biological Mechanisms of Action in vitro
While various biological activities have been reported for isothiazole and benzothiazole derivatives, a deeper understanding of their underlying mechanisms of action is required. Future in vitro research will aim to elucidate the specific molecular targets and cellular pathways modulated by compounds like this compound.
This involves a range of biochemical and cell-based assays to identify protein interactions, enzyme inhibition kinetics, and effects on cellular signaling pathways. For example, certain fluorinated 2-(4-aminophenyl)benzothiazoles have been shown to induce cytochrome P450 CYP1A1, a crucial event for their antitumor activity nih.gov. Other studies have identified benzothiazole derivatives as potent agonists of the TRPM5 cation channel, which has implications for gastrointestinal motility biointerfaceresearch.com. Elucidating these mechanisms is essential for validating these compounds as potential therapeutic agents and for understanding any potential off-target effects. This detailed mechanistic understanding will be critical for the rational development of next-generation isothiazole-based compounds for various biomedical applications.
Q & A
What are the most reliable synthetic routes for Benzo[d]isothiazol-5-ol, and how can reaction conditions be optimized for high yield?
Answer:
this compound is typically synthesized via cyclization reactions of appropriate precursors. Key methods include:
- Acid/Base-Catalyzed Cyclization: Use catalytic acids (e.g., H₂SO₄) or bases (e.g., K₂CO₃) to promote intramolecular cyclization. For example, cyclization of 2-mercapto-5-hydroxybenzaldehyde derivatives under acidic conditions achieves yields >70% .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while controlling temperature (80–120°C) minimizes side reactions.
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress via TLC .
How can spectroscopic techniques (NMR, HPLC) be applied to characterize this compound and its derivatives?
Answer:
- ¹H/¹³C NMR: Assign peaks based on substituent effects. The hydroxyl proton (5-position) appears as a singlet at δ ~10.5 ppm, while aromatic protons show splitting patterns correlating with adjacent substituents .
- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity. Electrospray ionization (ESI) in negative mode detects the [M-H]⁻ ion (m/z ~152 for the parent compound) .
- IR Spectroscopy: Confirm the hydroxyl group (O-H stretch at ~3200 cm⁻¹) and isothiazole ring (C-S/C-N stretches at 650–750 cm⁻¹) .
What structural features of this compound influence its bioactivity, and how can SAR studies be designed?
Answer:
- Key Features: The hydroxyl group at position 5 enhances hydrogen-bonding interactions with biological targets, while the isothiazole ring contributes to π-π stacking and electron-deficient reactivity .
- SAR Study Design:
- Analog Synthesis: Introduce substituents at positions 3 and 7 (e.g., halogens, methyl groups) to modulate lipophilicity and electronic effects.
- Bioassays: Test derivatives for antimicrobial (MIC assays) or anti-inflammatory (COX-2 inhibition) activity. Compare potency against parent compound .
How can reaction regioselectivity challenges during this compound synthesis be addressed?
Answer:
Regioselectivity in cyclization reactions is critical. Strategies include:
- Directing Groups: Use temporary protecting groups (e.g., acetyl for hydroxyl) to steer cyclization toward the desired position.
- Catalytic Control: Lewis acids (e.g., ZnCl₂) favor formation of the 5-hydroxy isomer over alternative regioisomers by stabilizing transition states .
- Computational Modeling: DFT calculations predict favorable reaction pathways and transition state geometries to guide experimental design .
How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
- Data Triangulation: Compare results across multiple assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays) to confirm target specificity.
- Control Standardization: Ensure consistent use of positive controls (e.g., ibuprofen for anti-inflammatory studies) and solvent controls (DMSO <0.1%).
- Meta-Analysis: Re-analyze raw data from conflicting studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or batch effects .
What computational approaches are effective for predicting the reactivity and stability of this compound?
Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the hydroxyl group acts as a nucleophile in SNAr reactions .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous or lipid environments to assess stability.
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
How can researchers optimize the solubility and formulation of this compound for in vivo studies?
Answer:
- Salt Formation: Prepare sodium or hydrochloride salts to enhance aqueous solubility.
- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- pH-Dependent Stability: Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis at acidic pH) .
What strategies mitigate toxicity risks in this compound derivatives during preclinical development?
Answer:
- Metabolic Profiling: Incubate derivatives with liver microsomes to identify reactive metabolites (e.g., epoxides) via LC-MS/MS.
- Genotoxicity Screening: Perform Ames tests and micronucleus assays to assess mutagenic potential.
- Structure Detoxification: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
